(2,4,6-Trimethylphenyl)methanamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trimethylphenyl)methanamine hydrochloride typically involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by reduction and subsequent amination . The nitration is carried out using a mixture of sulfuric acid and nitric acid at temperatures below 10°C. The resulting nitro compound is then reduced using iron powder and hydrochloric acid at 100-105°C to yield the amine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The key steps include nitration, reduction, and amination, followed by purification processes such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trimethylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and hydrochloric acid are commonly used for reduction.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso compounds, primary amines, and substituted amines .
Scientific Research Applications
(2,4,6-Trimethylphenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of (2,4,6-Trimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also form complexes with metal ions, influencing catalytic processes in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylaniline: Similar in structure but lacks the methanamine group.
Mesitylene: The parent hydrocarbon from which (2,4,6-Trimethylphenyl)methanamine hydrochloride is derived.
2,4,6-Trimethylphenylhydrazine hydrochloride: Another derivative with different functional groups.
Uniqueness
This compound is unique due to its specific functional groups, which allow it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with metal ions and its role as an intermediate in pharmaceutical synthesis highlight its versatility .
Properties
IUPAC Name |
(2,4,6-trimethylphenyl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-4-8(2)10(6-11)9(3)5-7;/h4-5H,6,11H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPQBWYHCOHVAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CN)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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